molecular formula C17H15FN2O3S2 B2428135 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795301-74-4

3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2428135
CAS No.: 1795301-74-4
M. Wt: 378.44
InChI Key: ZHQBPFSIZCPOMX-UHFFFAOYSA-N
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Description

3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H15FN2O3S2 and a molecular weight of 378.44 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves multiple steps, typically starting with the preparation of the thiazolidine ring. Various synthetic approaches, such as multicomponent reactions, click reactions, and nano-catalysis, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Green chemistry approaches, including atom economy and cleaner reaction profiles, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce different functional groups into the molecule .

Scientific Research Applications

3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structure and pharmacological properties. The compound has been studied for its anticancer, antimicrobial, and anti-inflammatory activities .

Mechanism of Action

The mechanism of action of 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The thiazolidine ring and fluorobenzo[b]thiophene moiety are believed to play crucial roles in its biological activity. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione include other thiazolidine derivatives and fluorobenzo[b]thiophene-containing molecules. Examples include thiazolidin-4-one derivatives and other fluorinated heterocycles .

Uniqueness: What sets this compound apart is its unique combination of structural features, which confer distinct pharmacological properties. The presence of both the thiazolidine and fluorobenzo[b]thiophene moieties enhances its potential as a therapeutic agent, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-11-1-2-13-10(7-11)8-14(25-13)16(22)19-5-3-12(4-6-19)20-15(21)9-24-17(20)23/h1-2,7-8,12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQBPFSIZCPOMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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